molecular formula C14H19N5OS B12743158 4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone CAS No. 115370-84-8

4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone

Cat. No.: B12743158
CAS No.: 115370-84-8
M. Wt: 305.40 g/mol
InChI Key: ZTZRUHLANMJQBC-PXLGEXPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone is a complex organic compound that belongs to the class of thiadiazolidinones This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an imino group, and a thiadiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiadiazolidinone derivative. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently and selectively .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
  • 4-(4-Hydroxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
  • 4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone

Uniqueness

4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds .

Biological Activity

4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-(4-ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one with an appropriate hydrazone precursor. The structure contains a thiadiazolidine ring, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activities of thiadiazolidin derivatives are well-documented. The following sections summarize key findings related to the compound's activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazolidin derivatives. For instance:

  • In vitro Studies : Compounds similar to 4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one exhibited significant antiproliferative effects against various cancer cell lines, including human renal adenocarcinoma (769-P) and hepatocellular carcinoma (HepG2) .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of key signaling pathways such as AKT and mTOR, which are crucial for cell survival and proliferation .

Antimicrobial Activity

Thiadiazolidin derivatives have also demonstrated antimicrobial properties:

  • Antibacterial Effects : Studies indicate that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentrations (MIC) comparable to standard antibiotics were observed .
  • Antitubercular Activity : Compounds in this class have shown promising results against Mycobacterium tuberculosis, with some derivatives demonstrating MIC values significantly lower than those of established drugs like isoniazid .

Analgesic and Anti-inflammatory Properties

The analgesic potential of thiadiazolidin compounds has been explored:

  • Pain Relief Efficacy : In vivo studies have reported that certain derivatives exhibit notable analgesic effects without significant toxicity to the central nervous system . These findings suggest potential applications in pain management therapies.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Study on Hydrazide-Hydrazones :
    • A series of hydrazide-hydrazones were synthesized and evaluated for their cytotoxicity against renal adenocarcinoma cells. One compound showed selective cytotoxicity with minimal effects on normal cells .
  • Thiazolidin Derivatives :
    • Research on thiazolidin-4-one derivatives revealed their capacity to inhibit cancer cell proliferation effectively while sparing normal cell lines . This selectivity is crucial for developing targeted cancer therapies.

Data Tables

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Type Effect Reference
AnticancerSignificant antiproliferative activity against 769-P and HepG2 cells
AntimicrobialEffective against various bacteria; MIC comparable to antibiotics
AntitubercularMIC values lower than isoniazid for M. tuberculosis
AnalgesicNotable pain relief with low CNS toxicity

Properties

CAS No.

115370-84-8

Molecular Formula

C14H19N5OS

Molecular Weight

305.40 g/mol

IUPAC Name

N-[(E)-butan-2-ylideneamino]-4-(4-ethoxyphenyl)-5-imino-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C14H19N5OS/c1-4-10(3)16-17-14-18-21-13(15)19(14)11-6-8-12(9-7-11)20-5-2/h6-9,15H,4-5H2,1-3H3,(H,17,18)/b15-13?,16-10+

InChI Key

ZTZRUHLANMJQBC-PXLGEXPXSA-N

Isomeric SMILES

CC/C(=N/NC1=NSC(=N)N1C2=CC=C(C=C2)OCC)/C

Canonical SMILES

CCC(=NNC1=NSC(=N)N1C2=CC=C(C=C2)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.